PAB-Val-Lys-Boc
Description
Evolution of Prodrug Strategies in Contemporary Chemical Biology and Drug Delivery
The concept of prodrugs, pharmacologically inactive compounds that are converted in vivo to the active drug, has a long history, with the term "prodrug" being introduced in the late 1950s actamedicamarisiensis.ro. This strategy has evolved significantly to address limitations of conventional drugs, including poor solubility, low bioavailability, rapid metabolism, and lack of site specificity ijpsjournal.comijnrd.orgmdpi.com. Early prodrugs often relied on simple chemical modifications like esterification for enzymatic or chemical hydrolysis actamedicamarisiensis.roijnrd.org.
Contemporary chemical biology and drug delivery have seen the evolution of prodrug strategies towards more sophisticated, targeted systems. This includes the development of enzyme-activated prodrugs that exploit enzymes overexpressed in diseased tissues, such as tumors, to achieve selective activation and reduce systemic toxicity ijnrd.org. Bioconjugates, particularly ADCs and PDCs, exemplify this evolution by combining the targeting capabilities of biological molecules with potent small-molecule drugs via carefully designed linkers nih.govamericanpharmaceuticalreview.commdpi.com. This approach aims to deliver cytotoxic payloads specifically to diseased cells, enhancing therapeutic efficacy while minimizing off-target effects mdpi.comotago.ac.nz.
Principles of Spatially and Temporally Controlled Payload Release via Cleavable Linkers
The success of targeted bioconjugates hinges on the ability of the linker to ensure stability in circulation and facilitate efficient and selective release of the payload at the intended site of action. Cleavable linkers are designed with specific triggers that respond to the unique microenvironment of the target tissue or intracellular compartments after internalization americanpharmaceuticalreview.combiochempeg.combiosynth.comresearchgate.net.
Common cleavage mechanisms employed in cleavable linkers include:
Enzymatic cleavage: Utilizing enzymes that are overexpressed or selectively active in target tissues, such as proteases (e.g., cathepsins, plasmin, legumain) mdpi.comotago.ac.nzbiochempeg.comresearchgate.netsnmjournals.orgnih.govnih.govnih.govnih.goviris-biotech.demdpi.com.
pH-sensitive cleavage: Exploiting the lower pH found in the tumor microenvironment or within endosomal/lysosomal compartments after cellular uptake mdpi.comotago.ac.nzbiosynth.comresearchgate.netmdpi.comnjbio.com.
Redox-sensitive cleavage: Leveraging the difference in reduction potential between the intracellular environment (higher glutathione (B108866) concentration) and extracellular space, often utilizing disulfide bonds mdpi.comotago.ac.nzresearchgate.netmdpi.comnjbio.comsigutlabs.com.
Many cleavable linkers incorporate a self-immolative spacer, such as para-aminobenzyloxycarbonyl (PABC or PAB), which undergoes a spontaneous chemical rearrangement (e.g., 1,4- or 1,6-elimination) following the initial cleavage event. otago.ac.nznih.govnih.govmdpi.commdpi.comnjbio.comsigutlabs.comsymeres.comgoogle.comiris-biotech.de This cascade mechanism ensures the traceless release of the free drug payload nih.goviris-biotech.de. The design of the linker, including its chemical structure, length, and the nature of the cleavable trigger, directly impacts the stability of the bioconjugate in circulation and the rate and specificity of payload release at the target site americanpharmaceuticalreview.commdpi.comnih.govbiochempeg.com.
Positioning Val-Lys(Boc)-PAB Within the Landscape of Modern Bioconjugate Linker Technologies
Val-Lys(Boc)-PAB is a specific chemical compound that falls within the category of cleavable linkers utilized in the synthesis of bioconjugates, particularly ADCs medchemexpress.comglpbio.com. Its structure incorporates a dipeptide sequence, Val-Lys, linked to a para-aminobenzyl (PAB) unit, with a tert-butoxycarbonyl (Boc) protecting group on the lysine (B10760008) residue.
The core Val-Lys-PAB motif is related to well-established peptide-based cleavable linkers, such as Val-Cit-PAB and Phe-Lys-PAB, which are designed to be substrates for lysosomal proteases like cathepsin B nih.govnih.goviris-biotech.demdpi.commdpi.com. Cathepsin B is often overexpressed in cancer cells, making these linkers suitable for targeted drug release within the tumor microenvironment or after internalization into cancer cells otago.ac.nzbiochempeg.comsnmjournals.orgnih.govnih.gov. Upon enzymatic cleavage of the peptide sequence (typically the amide bond between the C-terminus of the peptide and the PAB unit), the PAB spacer undergoes a self-immolative 1,6-elimination, releasing the free drug payload otago.ac.nznih.govmdpi.comgoogle.comiris-biotech.de.
While Val-Cit-PAB is a widely used dipeptide linker in approved ADCs due to its favorable stability in plasma and efficient cleavage by cathepsin B, other dipeptide sequences like Val-Lys have also been investigated nih.goviris-biotech.demdpi.com. Comparative studies have shown differences in cleavage rates by enzymes like cathepsin B among various dipeptide linkers nih.goviris-biotech.de. For instance, one study reported that Phe-Lys and Val-Lys linkers showed faster cleavage by enzymatic hydrolysis compared to Val-Cit nih.gov.
The presence of the Boc protecting group on the lysine residue in Val-Lys(Boc)-PAB indicates that this specific compound is likely an intermediate or a building block used in the synthesis of the final bioconjugate. The Boc group is a common amine protecting group in peptide synthesis, which would typically be removed at a later stage to reveal the free amine on the lysine residue for further conjugation or to be part of the final cleavable linker structure. The Val-Lys sequence, once deprotected and incorporated into a bioconjugate with a PAB spacer, would function as a protease-sensitive element, enabling targeted payload release.
The positioning of Val-Lys(Boc)-PAB within the landscape of modern bioconjugate linker technologies is thus as a synthetic precursor to a protease-cleavable, self-immolative linker system. Its design leverages the principle of enzymatic activation by lysosomal proteases, a cornerstone of targeted drug delivery strategies like ADCs, to achieve spatially and temporally controlled release of a conjugated payload. The specific Val-Lys sequence offers an alternative to the more common Val-Cit, potentially providing different cleavage kinetics or physicochemical properties that could be advantageous depending on the specific bioconjugate application.
While specific detailed research findings and data tables solely focused on Val-Lys(Boc)-PAB as a linker itself (as opposed to the deprotected Val-Lys-PAB in a conjugate) are less prevalent in general literature searches, its structure clearly places it as a component in the synthesis of protease-cleavable linkers. The performance characteristics, such as stability and cleavage rate, would be primarily associated with the deprotected Val-Lys-PAB linker within the context of a complete bioconjugate.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDGVDDLTIMMLY-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structural Elucidation of Val Lys Boc Pab Analogues
Dipeptide Recognition Motif: Valine-Lysine Sequence and its Conformational Preferences
Dipeptide sequences in cleavable linkers serve as recognition sites for enzymes, typically proteases, that are overexpressed in target tissues, such as the lysosomal proteases found in cancer cells. iris-biotech.decreative-biolabs.comnih.gov The Valine-Lysine (Val-Lys) sequence is one such dipeptide motif explored for its potential as a protease substrate. researchgate.net The specific amino acid sequence dictates which protease will recognize and cleave the linker. iris-biotech.de
The conformational preferences of the dipeptide play a role in its interaction with the protease active site. Proteases have specific subsites (S1, S2, S3, etc.) that accommodate the amino acid residues (P1, P2, P3, etc.) of the substrate peptide sequence. hzdr.depeakproteins.com The Val-Lys sequence would interact with the S2 and S1 subsites of a protease, respectively.
Stereochemical Influences on Protease Substrate Specificity
The stereochemistry of the amino acids within the dipeptide motif significantly influences protease recognition and cleavage efficiency. Natural amino acids in proteins are typically in the L-configuration. thermofisher.comnih.gov Proteases generally exhibit high specificity for the stereochemistry of their substrates. nih.gov Using D-amino acids or incorporating other stereochemical modifications can impact the peptide's conformation and its ability to fit into the protease active site, thereby affecting cleavage rates and potentially conferring resistance to proteolytic degradation. thermofisher.commdpi.comnih.gov Studies have indicated that ADCs containing L,L dipeptide linkers often show higher antitumor activity compared to those with other stereochemical configurations, suggesting a preference of target proteases for this form. nih.gov
Comparative Analysis of Amino Acid Substitutions within the Dipeptide (e.g., Lysine (B10760008) vs. Citrulline, Alanine)
The Val-Lys dipeptide is related to other dipeptide linkers commonly used in ADC design, such as Val-Cit (Valine-Citrulline) and Val-Ala (Valine-Alanine). researchgate.netmdpi.com These substitutions can alter the linker's properties, including its stability in plasma and its cleavage efficiency by target proteases.
Val-Cit is a widely used dipeptide linker, known for its stability in plasma and efficient cleavage by lysosomal proteases like cathepsin B. iris-biotech.denih.gov The presence of citrulline, a non-proteinogenic amino acid, contributes to this specificity. iris-biotech.de
Val-Ala linkers have also been explored and can offer advantages in terms of hydrophilicity and the ability to achieve higher drug-to-antibody ratios (DAR) compared to Val-Cit in some cases. nih.gov
Studies comparing Val-Cit, Val-Lys, and Val-Ala linkers have shown differences in stability and cleavage sites, highlighting how a single amino acid substitution can impact the linker's behavior. researchgate.netnih.gov For instance, Val-Arg linkers have been found to be less stable in circulation due to recognition by multiple proteases, whereas Val-Cit, Val-Lys, and Val-Ala show greater stability. researchgate.net Research suggests that a hydrophilic residue is often preferred at the P1 position (like Citrulline or Arginine for cathepsin B), while a lipophilic residue at the P2 position (like Valine, Phenylalanine, or Alanine) can enhance plasma stability. mdpi.com However, incorporating basic amino acids like Lysine or Arginine at certain positions can sometimes lead to increased lability to specific enzymes. nih.govmdpi.com
Self-Immolative Linker Moiety: The para-Aminobenzyl (PAB) System
The para-aminobenzyl (PAB) system is a common self-immolative spacer used in cleavable linkers. nih.govnih.govotago.ac.nzunimi.itresearchgate.net Its function is to undergo a spontaneous chemical transformation upon cleavage of the adjacent recognition sequence (the dipeptide), thereby releasing the attached payload in its active form. iris-biotech.denih.govnih.govotago.ac.nzunimi.it
Detailed Chemical Mechanism of PAB-Mediated Payload Release (1,6-Elimination Cascade)
The release mechanism mediated by the PAB group typically involves a 1,6-elimination cascade. iris-biotech.denih.govnih.govotago.ac.nzunimi.itresearchgate.net Once the peptide sequence is cleaved by the target protease, a free amine is generated on the para-aminobenzyl moiety. This triggers an electron cascade through the aromatic ring, leading to the spontaneous release of carbon dioxide and the formation of an unstable aza-quinone methide intermediate. nih.govnih.govunimi.itcam.ac.uk This intermediate then rapidly eliminates the attached drug payload, usually connected via a carbamate (B1207046) or similar linkage, in its unmodified form. nih.govunimi.itcam.ac.ukrsc.org
The mechanism can be generalized as follows:
Enzymatic cleavage of the peptide linker.
Generation of a free amine on the PAB group.
Intramolecular cyclization and 1,6-elimination, releasing CO2.
Formation of an aza-quinone methide intermediate.
Elimination of the drug payload.
This self-immolative property ensures that the payload is released efficiently and in a traceless manner, meaning no residual linker fragments remain attached to the drug. iris-biotech.denih.govcam.ac.uk
Structure-Activity Relationships Governing PAB Immoliation Kinetics
The kinetics of the PAB self-immolation and subsequent payload release can be influenced by structural modifications to the PAB unit. The electronic properties of the substituents on the benzene (B151609) ring of the PAB group can affect the rate of the 1,6-elimination. nih.gov Electron-donating groups tend to accelerate the elimination, while electron-withdrawing groups can slow it down. nih.gov
Additionally, the nature of the linkage between the PAB spacer and the payload can impact the release kinetics. unimi.it While carbamate linkages are common, other connections have been explored. The pKa of the leaving group (the payload) is also important in driving the self-immolation process. njbio.com Steric hindrance around the cleavage site and the PAB unit can also play a role in the efficiency of both enzymatic cleavage and the subsequent self-immolation cascade. nih.gov
Protecting Group Chemistry: Role of the tert-Butyloxycarbonyl (Boc) Moiety in Synthesis and Construct Stability
The tert-Butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, particularly for the Nα-amino group of amino acids. peptide.comorganic-chemistry.org In the context of Val-Lys(Boc)-PAB, the Boc group is specifically attached to the ε-amino group of the lysine residue. precisepeg.com
During peptide synthesis, protecting groups like Boc are essential to prevent unwanted side reactions and ensure that peptide bonds are formed selectively between the desired amino acids. peptide.comorganic-chemistry.org The Boc group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). peptide.comorganic-chemistry.org
The presence of the Boc group on the lysine side chain in Val-Lys(Boc)-PAB serves several potential roles. In synthesis, it protects the reactive ε-amino group of lysine, preventing it from participating in coupling reactions during the formation of the peptide bond between Valine and Lysine or from reacting with other components of the linker or payload. peptide.comorganic-chemistry.org
Advanced Linker Engineering Principles for Optimal Bioconjugate Performance
Modulation of Linker Stability Through Steric and Electronic Factors
The stability of peptide-based linkers, like Val-Lys-PAB systems, is significantly influenced by both steric and electronic factors. These factors dictate the susceptibility of the peptide bond to enzymatic hydrolysis, primarily by proteases within the target cell lysosomes.
Steric hindrance around the scissile bond can impede enzyme access and catalytic activity. For instance, the direct attachment of a bulky payload to a dipeptide can result in less efficient payload release due to steric factors inhibiting enzyme binding to the peptide sequence. This challenge is often addressed by incorporating a spacer, such as the PAB unit, between the peptide and the payload. The PAB unit serves to distance the payload from the cleavage site, thereby improving enzyme accessibility and facilitating efficient payload release upon linker cleavage. nih.govwikipedia.orgnih.gov
Electronic factors also play a crucial role in modulating linker stability by influencing the lability of chemical bonds. Alterations in the electronic environment of the peptide bond or adjacent functional groups can either enhance or reduce its susceptibility to enzymatic or chemical hydrolysis. While specific detailed research findings on the electronic modulation of Val-Lys-PAB linker stability were not extensively covered in the search results, studies on related peptide-PAB linkers, such as Val-Cit-PAB, highlight the importance of amino acid composition and modifications. For example, substituting amino acids within the peptide sequence or modifying the PAB benzene ring can impact linker stability in plasma and its cleavage efficiency by target enzymes. nih.govwikipedia.orgnih.gov The incorporation of certain amino acids can influence the interaction between the linker and enzymes like carboxylesterase 1C (Ces1C), affecting plasma stability. nih.govnih.gov
The self-immolative nature of the PAB unit is a key feature influenced by electronic factors. Upon enzymatic cleavage of the peptide portion, the resulting aniline (B41778) derivative undergoes a spontaneous 1,6-elimination, triggered by the electronic properties of the aromatic ring, leading to the release of the free payload. nih.govwikipedia.orgnih.govrcsb.orgwikipedia.org
Strategic Design for Hydrophilicity/Lipophilicity Balance
Achieving an optimal balance between hydrophilicity and lipophilicity is a critical aspect of linker design for bioconjugates. This balance impacts several key properties, including the solubility of the bioconjugate, its aggregation behavior, pharmacokinetics, and cellular uptake.
Strategies for enhancing linker hydrophilicity include the incorporation of polar amino acids or hydrophilic polymers such as polyethylene (B3416737) glycol (PEG). Studies have shown that PEGylation of dipeptide linkers, including Val-Lys-PAB, can significantly improve the hydrophilicity, biophysical stability, and pharmacokinetics of ADCs, particularly when conjugated to ultrahydrophobic payloads. This increased hydrophilicity can lead to reduced aggregation and improved animal tolerability.
Enzymatic Cleavage and Triggered Release Mechanisms of Val Lys Boc Pab Based Systems
Characterization of Target Proteases and Enzymatic Environment
The selective cleavage of the Val-Lys(Boc)-PAB linker is dependent on the unique enzymatic environment of the lysosomes. These organelles are characterized by a low pH and a high concentration of various hydrolytic enzymes.
The dipeptide sequence, Val-Lys, within the linker is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B. nih.gov Cathepsin B is a cysteine protease that is often overexpressed in various types of cancer cells, making it an attractive target for tumor-specific drug release. Its substrate specificity is a key factor in the design of such linkers. While Val-Cit (Valine-Citrulline) is a more commonly studied and utilized dipeptide linker for Cathepsin B cleavage, the fundamental principles of recognition and cleavage apply to other dipeptide sequences as well. tcichemicals.comtcichemicals.comiris-biotech.denih.gov
The cleavage of the peptide bond by Cathepsin B is the initial and rate-limiting step in the payload release cascade. It is important to note that while Cathepsin B is a primary target, other lysosomal cathepsins, such as Cathepsin L, S, and F, may also contribute to the cleavage of dipeptide linkers. preprints.orgnih.govencyclopedia.pub This broader sensitivity to multiple cathepsins can be advantageous, ensuring robust payload release even with variations in the expression levels of individual proteases among different tumor cells.
While cathepsins are the primary enzymes responsible for the cleavage of dipeptide linkers like Val-Lys(Boc)-PAB within the lysosome, the broader enzymatic environment is complex. Other hydrolases present in the lysosome could potentially interact with the linker or the released components. However, the design of the Val-Lys sequence is highly specific for cathepsin-mediated proteolysis.
It is also crucial to consider the stability of the linker in the systemic circulation, where other proteases are present. The Val-Lys(Boc)-PAB linker is designed to be stable in plasma to prevent premature drug release. nih.gov However, some studies on similar dipeptide linkers have shown susceptibility to other enzymes, such as carboxylesterase 1C (Ces1C) in rodent plasma, which can impact preclinical evaluations. preprints.orgnih.govencyclopedia.pubscispace.com The specificity of human hydrolases for the Val-Lys(Boc)-PAB linker is a critical factor in its clinical translation.
Biochemical Kinetics of Enzymatic Hydrolysis
The efficiency of payload release is governed by the biochemical kinetics of the enzymatic cleavage of the Val-Lys(Boc)-PAB linker.
| Dipeptide Linker | Half-life (minutes) |
|---|---|
| Phe-Lys | 8 |
| Val-Cit | 240 |
The activity of lysosomal proteases, including Cathepsin B, is highly dependent on the acidic pH of the lysosomal environment (typically pH 4.5-5.0). nih.gov Cathepsin B exhibits optimal catalytic activity at this acidic pH, while its activity is significantly lower at the neutral pH of the bloodstream (around pH 7.4). nih.govacs.org This pH-dependent activity profile is a crucial factor for the selective cleavage of the Val-Lys(Boc)-PAB linker within the target cells and its stability in circulation. The acidic environment of the lysosome ensures that Cathepsin B is in its most active conformation to efficiently cleave the linker and initiate payload release.
| pH | Relative Cathepsin B Activity | Environment |
|---|---|---|
| 4.5 - 5.0 | Optimal | Lysosome |
| 7.4 | Minimal | Bloodstream |
Mechanistic Elucidation of Sequential Payload Liberation
The release of the active payload from the Val-Lys(Boc)-PAB linker is a multi-step, sequential process that is initiated by the enzymatic cleavage of the dipeptide.
Enzymatic Cleavage: The process begins with the specific recognition and cleavage of the amide bond between the lysine (B10760008) residue and the para-aminobenzyl (PAB) group by Cathepsin B within the lysosome. tcichemicals.comtcichemicals.comnih.govencyclopedia.pub
Self-Immolative Cascade: This initial cleavage event triggers a spontaneous, self-immolative electronic cascade within the PAB spacer.
1,6-Elimination: The PAB spacer undergoes a 1,6-elimination reaction, which results in the release of the payload molecule and the formation of an unstable quinone methide intermediate, which subsequently reacts with water. nih.gov This self-immolative feature is critical as it ensures that the payload is released in its active, unmodified form.
This sequential mechanism ensures a controlled and efficient release of the therapeutic agent directly within the target cell, maximizing its therapeutic effect while minimizing off-target toxicity.
Initial Proteolytic Cleavage of the Peptide Bond as the Rate-Determining Step
The release mechanism is initiated by the enzymatic hydrolysis of the peptide bond connecting the dipeptide (Val-Lys) to the p-aminobenzyl (PAB) spacer. This reaction is predominantly catalyzed by lysosomal proteases, with Cathepsin B being a key enzyme in this process. tcichemicals.comresearchgate.net Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes specific dipeptide sequences and efficiently cleaves them. researchgate.net
Subsequent Unmasking and Self-Immolation of the PAB Spacer
Following the Cathepsin B-mediated cleavage of the amide bond, the PAB spacer is "unmasked," revealing a free para-amino aniline (B41778) group. google.com This unmasking initiates a spontaneous and irreversible electronic cascade, a process known as self-immolation. google.comresearchgate.net The liberated amino group's lone pair of electrons initiates a 1,6-elimination reaction through the aromatic ring system of the PAB spacer.
This electronic shift destabilizes the carbamate (B1207046) linkage connecting the PAB spacer to the drug molecule. The process results in the fragmentation of the linker, releasing the unmodified active drug, carbon dioxide, and the remnant of the PAB spacer. The self-immolative nature of the PAB spacer is advantageous because it is a traceless mechanism, ensuring that the released drug is in its native, fully active form without any residual linker fragments that could impede its therapeutic activity. iris-biotech.de This entire post-cleavage cascade is a rapid, purely chemical process that does not require further enzymatic assistance.
Comparative Analysis of Cleavage Efficiencies Across Diverse Dipeptide Linker Architectures (e.g., Val-Lys vs. Val-Cit vs. Val-Ala)
Val-Cit is one of the most widely studied and utilized dipeptide linkers due to its high stability in plasma and efficient cleavage by Cathepsin B. iris-biotech.de In contrast, Phe-Lys was found to be cleaved approximately 30-fold faster than Val-Cit by isolated Cathepsin B, although these rates were identical in a rat liver lysosomal preparation, suggesting the involvement of multiple lysosomal enzymes in the cleavage process. researchgate.net
The Val-Ala dipeptide has emerged as a viable alternative to Val-Cit. While it was cleaved at about half the rate of the Val-Cit linker in an isolated Cathepsin B assay, it possesses the advantage of lower hydrophobicity, which can help prevent aggregation issues. iris-biotech.decam.ac.uk In studies comparing non-internalizing antibody-drug conjugates, the Val-Ala linker demonstrated better performance characteristics compared to Val-Cit, Val-Lys, and Val-Arg analogues. nih.gov Both Val-Cit and Val-Ala linkers are known to be highly stable in human plasma while being effectively cleaved within lysosomes. iris-biotech.de
The following table summarizes research findings on the comparative cleavage efficiencies and characteristics of these dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Sources |
| Val-Cit | Baseline | High plasma stability, efficient cleavage by Cathepsin B and other lysosomal proteases. Widely used standard. | researchgate.netiris-biotech.de |
| Val-Ala | ~0.5x (with isolated Cathepsin B) | High plasma stability, lower hydrophobicity (reduces aggregation), better performance in some non-internalizing systems. | iris-biotech.denih.govcam.ac.uk |
| Val-Lys | Variable; less commonly cited for cleavage rate but used in specific constructs. | Performance can be lower than Val-Ala in some contexts. | nih.gov |
| Phe-Lys | ~30x (with isolated Cathepsin B) | Rapidly cleaved by Cathepsin B but less stable. Cleavage rate in complex lysosomal extracts is similar to Val-Cit. | researchgate.net |
In Vitro and Preclinical Model Evaluation of Val Lys Boc Pab Linker Functionality
Assessment of Linker Stability in Physiologically Relevant In Vitro Buffer Systems
A crucial characteristic of an effective ADC linker is its ability to remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. nih.gov The stability of linkers like Val-Lys(Boc)-PAB is assessed in various buffer systems that mimic physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4 and in human or murine plasma. nih.govacs.org
A representative data table for such a stability study would typically include the following parameters:
| Time (days) | Incubation Medium | Temperature (°C) | % Intact ADC Remaining |
| 0 | Human Plasma | 37 | 100 |
| 1 | Human Plasma | 37 | >95 |
| 3 | Human Plasma | 37 | >95 |
| 7 | Human Plasma | 37 | >90 |
Note: This table is illustrative and does not represent actual data for Val-Lys(Boc)-PAB.
Cellular Uptake and Intracellular Trafficking Studies in In Vitro Models
For the linker to be cleaved, the ADC must first be internalized by the target cell and transported to the lysosomal compartment where the relevant proteases are located. nih.gov Cellular uptake and trafficking studies are performed using cancer cell lines that express the target antigen. These experiments confirm that the ADC binds to its target receptor, is internalized via endocytosis, and traffics through the endosomal-lysosomal pathway. preprints.org
To visualize the intracellular journey of the ADC, the antibody is often labeled with a fluorescent dye. Confocal microscopy is then used to track the location of the fluorescently-tagged ADC within the cell over time. To confirm lysosomal delivery, the cells are co-stained with a marker specific for lysosomes, such as Lysosomal-Associated Membrane Protein 1 (LAMP1). Co-localization of the ADC's fluorescent signal with the lysosomal marker provides direct evidence that the ADC has reached the correct subcellular compartment for enzymatic cleavage and payload release.
Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models to Assess Linker Integrity In Vivo
While in vitro assays provide foundational data, in vivo studies in animal models (typically mice) are essential to evaluate the linker's performance in a complex biological system. frontiersin.orgresearchgate.net Pharmacokinetic (PK) studies measure the concentration of the ADC in the bloodstream over time after administration. A stable linker contributes to a longer half-life of the intact ADC in circulation, which is a desirable PK property. frontiersin.org
Biodistribution studies assess where the ADC accumulates in the body. Ideally, the ADC should show high accumulation in the tumor tissue and low accumulation in healthy organs. The stability of the linker is critical, as premature payload release in circulation can lead to off-target toxicities and reduce the amount of active drug delivered to the tumor. researchgate.net It is important to note that some linkers, particularly those containing valine, have shown instability in mouse plasma due to cleavage by the enzyme carboxylesterase 1c (Ces1c), a factor that must be considered when interpreting preclinical data from rodent models. nih.govnih.gov
Evaluation of Linker-Dependent Payload Activation in Cellular Assays (e.g., targeted cellular effects mediated by released payload in cell lines)
The efficacy of an antibody-drug conjugate (ADC) is fundamentally reliant on the stability of its linker in systemic circulation, followed by its efficient cleavage and subsequent payload release within the target cancer cells. The Val-Lys(Boc)-PAB (valine-lysine(tert-butyloxycarbonyl)-p-aminobenzyl) linker is a protease-cleavable dipeptide linker designed to be selectively processed by lysosomal enzymes. Cellular assays are crucial for evaluating the linker's functionality, specifically its ability to mediate the activation and release of the cytotoxic payload upon internalization into cancer cells.
The mechanism of action for ADCs utilizing such protease-sensitive linkers begins with the binding of the ADC's monoclonal antibody component to a specific antigen on the surface of a cancer cell. nih.gov This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. nih.gov The complex is then trafficked to the endosomal and lysosomal compartments of the cell. nih.govnih.gov The acidic environment and, more importantly, the high concentration of proteases like cathepsin B within the lysosome facilitate the enzymatic cleavage of the linker. nih.govtcichemicals.com For the Val-Lys dipeptide, cathepsin B recognizes and cleaves the peptide bond, initiating the release of the payload. nih.gov The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the dipeptide, collapses to release the active, unmodified cytotoxic drug inside the cell. nih.gov
Detailed Research Findings
Research focusing on dipeptide linkers has provided significant insights into their relative cleavage rates by lysosomal enzymes. A key study evaluated a series of dipeptide linkers to measure the rate of payload (in this case, doxorubicin) release triggered by enzymatic hydrolysis. The findings demonstrated that the choice of amino acids in the dipeptide sequence significantly influences the cleavage kinetics.
In this comparative analysis, the Phe-Lys dipeptide linker was found to be the most rapidly cleaved, with the Val-Lys linker showing a cleavage rate that was only slightly slower. nih.gov This indicates that the Val-Lys sequence is a highly effective substrate for lysosomal proteases. In contrast, the widely used Val-Cit linker exhibited a substantially longer half-life, suggesting a slower rate of payload release under the same enzymatic conditions. nih.gov
| Dipeptide Linker | Half-life of Payload Release (minutes) |
|---|---|
| Phe-Lys | 8 |
| Val-Lys | 9 |
| Val-Cit | 240 |
Table 1: Comparative enzymatic cleavage rates of different dipeptide linkers, showing the half-life for doxorubicin (B1662922) release. Data from a study by Debowchik and co-workers. nih.gov
These findings highlight that the Val-Lys(Boc)-PAB linker is designed for rapid payload release following internalization into target cells. The swift liberation of the cytotoxic agent is critical for inducing the desired cellular effects, such as apoptosis or cell cycle arrest, before the cell can potentially efflux the ADC or the payload.
The successful activation of the payload in cellular assays is ultimately measured by the targeted cytotoxicity of the ADC. The efficient cleavage of the Val-Lys(Boc)-PAB linker within the lysosome ensures that the potent cytotoxic drug is released at the site of action, leading to the killing of the target cancer cells while minimizing exposure to non-target cells.
Analytical Characterization and Structural Elucidation of Val Lys Boc Pab Conjugates
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in Val-Lys(Boc)-PAB and its conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Chemical Structure Verification
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is a primary technique for verifying the chemical structure of organic molecules like Val-Lys(Boc)-PAB. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can confirm the presence and connectivity of atoms within the molecule. For peptide linkers and their conjugates, ¹H NMR is used to identify and assign signals corresponding to the protons of the amino acid residues (valine and lysine), the Boc protecting group, and the PAB unit. Characteristic signals for amide protons, alpha-protons of amino acids, and the aromatic protons of the PAB group are expected. ¹³C NMR provides complementary information by revealing the carbon skeleton, including carbonyl carbons, aliphatic carbons from the amino acid side chains and Boc group, and aromatic carbons from the PAB unit. Analysis of these spectra allows for confirmation of the synthesized structure and can also provide insights into the purity of the sample by identifying signals from impurities.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS), including high-resolution mass spectrometry (HRMS), is essential for determining the molecular weight of Val-Lys(Boc)-PAB and its conjugates and for obtaining information about their fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used for analyzing polar and relatively non-volatile compounds like peptides and linkers. By measuring the mass-to-charge ratio (m/z) of the molecular ion peak, the exact molecular weight can be confirmed, which is crucial for verifying the identity of the synthesized compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. Analysis of fragmentation patterns obtained through tandem MS (MS/MS) can provide structural details by breaking down the molecule into smaller, characteristic fragments. This is particularly useful for confirming the sequence of the peptide portion (Val-Lys) and the attachment points of the Boc group and PAB unit.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in Val-Lys(Boc)-PAB. FTIR measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. The resulting spectrum shows characteristic absorption bands corresponding to different functional groups, such as amide bonds (C=O stretch, N-H bend) in the peptide linker, the carbonyl group in the Boc protecting group, and C-H stretches and aromatic ring vibrations in the PAB unit. While not as detailed for complete structural elucidation as NMR or MS, FTIR can confirm the presence of key functional groups and provide a quick assessment of the compound's identity and potential impurities.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic techniques are indispensable for separating Val-Lys(Boc)-PAB from reaction byproducts and impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for the analysis and purification of peptide linkers and their conjugates, including Val-Lys(Boc)-PAB. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. RP-HPLC, using a non-polar stationary phase and a polar mobile phase, is well-suited for separating peptides and related molecules based on their hydrophobicity.
HPLC is routinely used to monitor the progress of synthesis reactions and to assess the purity of the final product. The purity is typically determined by integrating the area under the peak corresponding to Val-Lys(Boc)-PAB in the chromatogram and comparing it to the total area of all peaks. UV detectors, commonly used in HPLC, monitor the absorbance of the eluting compounds at specific wavelengths (e.g., 210 nm and 254 nm for peptide bonds and aromatic rings). Purity levels of ≥95% are often reported for synthesized compounds.
HPLC can also be coupled with mass spectrometry (LC-MS) to provide online identification of eluting peaks based on their mass-to-charge ratio, further aiding in purity assessment and structural confirmation of separated components.
Advanced Biophysical Characterization of Conjugate Stability
Biophysical characterization of conjugate stability encompasses a range of analytical approaches designed to probe different aspects of molecular behavior. Hydrophobic Interaction Chromatography (HIC) is frequently employed to assess the drug-to-antibody ratio (DAR) and distribution, providing insight into the heterogeneity of the conjugated product proteogenix.sciencenih.govacs.orgmedchemexpress.com. Changes in DAR over time or under stress conditions can indicate linker cleavage or payload loss, directly reflecting conjugate stability googleapis.com. Size Exclusion Chromatography (SEC) is crucial for monitoring aggregation and fragmentation, common degradation pathways for bioconjugates that can compromise stability and lead to immunogenicity proteogenix.sciencemedchemexpress.com.
Mass Spectrometry (MS), including techniques like LC-MS and LC-MS/MS, offers detailed structural information and is vital for identifying and quantifying conjugated species, characterizing modification sites, and detecting degradation products resulting from linker cleavage or other instability pathways nih.govgoogleapis.comacs.org. Peptide mapping, often coupled with MS, allows for precise localization of the conjugation site on the biomolecule and verification of the intended linkage through the Val-Lys-PAB structure nih.gov.
The stability of Val-Lys-PAB linkers, as with other peptide linkers like Val-Cit-PAB, is significantly influenced by enzymatic activity. While designed for cleavage by intracellular lysosomal proteases such as cathepsin B, premature cleavage in circulation by off-target enzymes like carboxylesterase 1C (Ces1C) and human neutrophil elastase (NE) can occur, impacting systemic stability acs.orgnih.govu-tokyo.ac.jp. Biophysical studies, often involving incubation in plasma or serum from different species (e.g., human, mouse, rat), coupled with methods like LC-MS/MS to quantify released payload or analyze changes in conjugate structure, are used to determine in vitro half-life and assess susceptibility to enzymatic degradation googleapis.comnih.govu-tokyo.ac.jpcam.ac.uknih.govgoogle.com.
Differential Scanning Calorimetry (DSC) and various spectroscopic techniques, such as Circular Dichroism (CD) and fluorescence spectroscopy, are utilized to evaluate the thermal stability and conformational integrity of the conjugate compared to the unconjugated biomolecule researchgate.net. Changes in melting temperature (Tm) or secondary/tertiary structure upon conjugation can indicate altered stability researchgate.net. For instance, studies have shown that conjugation can lead to decreased thermal stability and increased aggregation propensity of the biomolecule researchgate.net.
Research findings highlight the variability in stability depending on the specific dipeptide sequence and the biological matrix. For example, comparative studies of different dipeptide linkers have shown that Val-Lys linkers can be less stable in serum compared to Val-Ala and Val-Cit linkers nih.gov. Data from stability profiles often illustrate the percentage of intact conjugate or the level of released payload over time when incubated under specific conditions, such as in plasma at 37°C googleapis.com. These studies generate quantitative data on degradation rates and half-lives, which are crucial for predicting in vivo behavior.
The hydrophobicity of the linker and attached payload also plays a role in conjugate stability, affecting solubility and the propensity for aggregation nih.govacs.orgresearchgate.netnih.gov. Biophysical methods that assess protein-protein interactions and colloidal stability are therefore also relevant.
Future Directions and Advanced Linker Architectures Incorporating Val Lys Pab Motifs
Design and Synthesis of Tandem-Cleavage and Multi-Triggered Linkers for Enhanced Selectivity
A significant challenge for conventional cleavable linkers, including dipeptide-PAB systems, is premature cleavage in systemic circulation, leading to off-target toxicity. fishersci.cacoreyorganics.comfluoroprobe.comchem960.com To address this, tandem-cleavage and multi-triggered linkers are being explored. These linkers require two or more distinct cleavage events to release the payload, adding an extra layer of control and potentially improving selectivity. fishersci.cacoreyorganics.comfishersci.co.uk
One strategy involves incorporating a second cleavable moiety that masks the primary cleavage site until a specific condition is met. For instance, a β-glucuronide moiety can be attached to the PAB unit. fishersci.cacoreyorganics.com β-Glucuronidase, an enzyme overexpressed in some tumor microenvironments and present in lysosomes, cleaves the glucuronide, unmasking the dipeptide-PAB linker for subsequent cleavage by lysosomal proteases like cathepsin B. mdpi-res.compeptidesciences.com This tandem mechanism aims to maintain linker stability in circulation while enabling efficient payload release within the tumor or lysosome. The Val-Lys-PAB motif can be integrated into such tandem designs, where the initial cleavage event (e.g., by β-glucuronidase) is followed by the proteolytic cleavage of the Val-Lys sequence and subsequent PAB elimination.
Another approach involves designing linkers responsive to multiple tumor-specific stimuli, such as a combination of enzymatic activity, pH changes, or reductive environments. While Val-Lys-PAB primarily relies on enzymatic cleavage, incorporating additional trigger mechanisms into the linker architecture could further enhance tumor-specific payload release and minimize systemic exposure.
Integration of Val-Lys-PAB Linkers into Emerging Bioconjugate Platforms (e.g., Peptide-Drug Conjugates, Proteolysis-Targeting Chimeras - PROTACs)
While widely recognized for their application in ADCs, dipeptide-PAB linkers, including the Val-Lys-PAB motif, hold promise for integration into other emerging bioconjugate platforms. citeab.com
Peptide-Drug Conjugates (PDCs): PDCs utilize targeting peptides instead of antibodies to deliver cytotoxic payloads to cells expressing specific receptors. Val-Lys-PAB linkers can be employed to connect the targeting peptide to the drug, leveraging the intracellular proteolytic cleavage mechanism for payload release within target cells. The smaller size of peptides compared to antibodies might influence the linker design and conjugation strategies.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are molecules designed to induce targeted protein degradation by recruiting an E3 ubiquitin ligase to a target protein. While many PROTACs utilize non-cleavable linkers, cleavable linkers like Val-Lys-PAB could potentially be incorporated into PROTAC design. This might be relevant in scenarios where controlled release of a component of the PROTAC or a conjugated payload is desired within a specific cellular compartment, although this is a less conventional application for this linker type compared to ADCs. citeab.com
The adaptability of the Val-Lys-PAB structure, particularly with modifications to the PAB spacer or the inclusion of additional functional groups, makes it a versatile module for constructing diverse bioconjugates.
Strategies for Mitigating Premature Payload Release and Improving In Vivo Stability
Premature cleavage of dipeptide-PAB linkers in circulation is a significant challenge that can lead to off-target toxicity and reduced therapeutic efficacy. fishersci.cacoreyorganics.comfluoroprobe.comchem960.comnih.gov While Val-Cit-PAB has shown good stability in human serum, it can be susceptible to cleavage by enzymes like carboxylesterase 1C (Ces1C) in rodents and human neutrophil elastase. fishersci.cacoreyorganics.comfluoroprobe.comchem960.comnih.gov Given that Val-Lys may exhibit a faster cleavage rate by some enzymes compared to Val-Cit mdpi-res.com, strategies to improve the in vivo stability of Val-Lys-PAB linkers are particularly important.
Several strategies are being investigated:
Amino Acid Modifications: Altering the amino acid sequence or stereochemistry of the dipeptide can influence its recognition and cleavage by off-target enzymes. Introducing polar or acidic residues at positions adjacent to the cleavage site (e.g., P3 position) has shown promise in increasing plasma stability for Val-Cit-PAB linkers. fishersci.cacoreyorganics.comfluoroprobe.com Similar modifications could be explored for Val-Lys-PAB.
Steric Hindrance: Modifying the linker with bulky groups, such as the β-glucuronide moiety in tandem linkers, can sterically hinder access of unwanted proteases in the extracellular space. fishersci.cacoreyorganics.comfishersci.co.uk
Incorporation of Hydrophilic Moieties: Highly hydrophobic payloads can contribute to ADC aggregation and potentially affect linker stability. nih.gov Incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) chains, into the linker or the PAB spacer can improve solubility and potentially reduce non-specific interactions that might lead to premature cleavage. mdpi-res.compeptidesciences.comnih.gov
Optimization of the PAB Spacer: Modifications to the PAB structure itself can influence the rate of the self-immolative elimination and payload release, as well as potentially impact stability. fishersci.cafluoroprobe.com
The presence of the Boc group on the lysine (B10760008) side chain in Val-Lys(Boc)-PAB can influence the linker's hydrophobicity and interaction with enzymes. The timing and conditions of Boc group removal during bioconjugate synthesis and delivery would need to be carefully controlled to ensure optimal performance.
Computational Chemistry and In Silico Modeling for Predictive Linker Design and Optimization
Computational chemistry and in silico modeling play an increasingly important role in the design and optimization of bioconjugate linkers, including those based on the Val-Lys-PAB motif. These tools can provide valuable insights into linker properties and behavior, reducing the need for extensive experimental synthesis and testing.
Applications of computational methods include:
Predicting Cleavage Rates: Molecular docking and dynamics simulations can be used to model the interaction between the linker and target proteases (e.g., cathepsin B) and off-target enzymes (e.g., Ces1C, neutrophil elastase). This can help predict cleavage rates and identify structural features that influence enzymatic recognition and activity.
Assessing Stability: In silico methods can simulate the behavior of the bioconjugate in different environments (e.g., plasma, lysosome) to evaluate linker stability and identify potential sites of premature cleavage.
Evaluating Physicochemical Properties: Computational tools can predict properties such as solubility, hydrophobicity, and conformational flexibility, which are critical for linker design and can impact bioconjugate aggregation and pharmacokinetics.
Designing Tandem and Multi-Triggered Systems: Computational modeling can assist in the rational design of linkers with multiple cleavage mechanisms by predicting the behavior of each component and their interplay.
Predicting Off-Target Interactions: In silico methods can help identify potential interactions of the linker or released payload with non-target proteins, aiding in the design of linkers that minimize off-target effects.
Q & A
Q. How should researchers report Val-Lys(Boc)-PAB-related findings to meet journal standards?
- Answer : Adhere to Beilstein Journal of Organic Chemistry guidelines :
- Experimental Section : Include synthetic procedures, characterization data (NMR shifts, HPLC traces), and DAR calculations .
- Supporting Information : Provide raw spectra, stability assay protocols, and statistical code .
- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
